molecular formula C16H23NO4 B11835688 Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No.: B11835688
M. Wt: 293.36 g/mol
InChI Key: WECKQKUCZPPHEH-UHFFFAOYSA-N
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Description

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from undesired reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the reaction of 4-(aminomethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The resulting Boc-protected intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for better control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide-based compounds for biological studies.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly in drug design and discovery.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves the protection of amino groups through the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. The compound’s molecular targets and pathways are primarily related to its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Ethyl 4-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is unique due to its specific structure and the presence of the Boc group. Similar compounds include:

    Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Differing only by the ester group, which is a methyl ester instead of an ethyl ester.

    tert-Butyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate: Featuring a tert-butyl ester group.

    4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid: The carboxylic acid derivative of the compound.

These compounds share similar reactivity and applications but differ in their specific functional groups, which can influence their solubility, reactivity, and suitability for various applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate

InChI

InChI=1S/C16H23NO4/c1-6-20-14(18)13-9-7-12(8-10-13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3

InChI Key

WECKQKUCZPPHEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

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